molecular formula C9H8O3S B13000618 5-Methyl-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid

5-Methyl-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid

Cat. No.: B13000618
M. Wt: 196.22 g/mol
InChI Key: FODNZFKNTWZZKD-UHFFFAOYSA-N
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Description

5-Methyl-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid is a thiophene derivative, which is a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic electronics due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale reactions using optimized conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of catalysts to enhance reaction rates .

Mechanism of Action

The mechanism of action of 5-Methyl-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and biological context .

Properties

Molecular Formula

C9H8O3S

Molecular Weight

196.22 g/mol

IUPAC Name

5-methyl-3-prop-2-ynoxythiophene-2-carboxylic acid

InChI

InChI=1S/C9H8O3S/c1-3-4-12-7-5-6(2)13-8(7)9(10)11/h1,5H,4H2,2H3,(H,10,11)

InChI Key

FODNZFKNTWZZKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C(=O)O)OCC#C

Origin of Product

United States

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